

## AZ-5104: A Potent Tool for Investigating EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

### Introduction

**AZ-5104** is the active, des-methyl metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As an irreversible inhibitor, **AZ-5104** covalently binds to the cysteine 797 residue in the ATP-binding site of EGFR. This application note provides a comprehensive overview of **AZ-5104**, including its mechanism of action, quantitative data on its potency, and detailed protocols for its use in studying EGFR-driven cancers. Preclinical studies have demonstrated that **AZ-5104** is more potent than its parent compound, Osimertinib, against EGFR-mutant cell lines, although it exhibits a lower margin of selectivity against wild-type EGFR.[1]

## **Mechanism of Action**

AZ-5104 is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] Its irreversible binding to EGFR leads to sustained inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival in EGFR-driven cancers. The diagram below illustrates the EGFR signaling pathway and the inhibitory action of AZ-5104.





Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.



# Quantitative Data In Vitro Potency of AZ-5104

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **AZ-5104** against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | EGFR Mutation<br>Status     | AZ-5104 IC50 (nM) | Reference |
|-----------|-----------------------------|-------------------|-----------|
| PC-9      | Exon 19 deletion            | 2                 | [2]       |
| NCI-H1975 | L858R / T790M               | 2                 | [2]       |
| PC-9VanR  | Exon 19 deletion /<br>T790M | 1                 | [2]       |
| LoVo      | Wild-Type                   | 33                | [2]       |
| H2073     | Wild-Type                   | 53                | [2]       |

## In Vivo Tumor Growth Inhibition by AZ-5104

The table below presents data on the in vivo efficacy of **AZ-5104** in various xenograft models of EGFR-driven cancers.



| Xenograft<br>Model | EGFR<br>Mutation<br>Status | AZ-5104 Dose<br>(mg/kg/day,<br>oral) | Tumor Growth<br>Inhibition (TGI) | Reference |
|--------------------|----------------------------|--------------------------------------|----------------------------------|-----------|
| NCI-H1975          | L858R / T790M              | 5                                    | Significant tumor shrinkage      | [3]       |
| PC-9               | Exon 19 deletion           | 5                                    | Significant tumor shrinkage      | [3]       |
| LXF2478 (PDX)      | M766_A767insA<br>SV        | 25                                   | Significant TGI                  | [1]       |
| LU0387 (PDX)       | H773_V774insN<br>PH        | 50                                   | Significant TGI                  | [1]       |

## Pharmacokinetic Parameters of AZ-5104 in Mice

The following table summarizes key pharmacokinetic parameters of **AZ-5104** in mice following oral administration.

| Parameter | Value    | Conditions                                          | Reference |
|-----------|----------|-----------------------------------------------------|-----------|
| Cmax      | ~1 µM    | 5 mg/kg oral dose of<br>Osimertinib to SCID<br>mice | [4]       |
| Tmax      | ~4 hours | 5 mg/kg oral dose of<br>Osimertinib to SCID<br>mice | [4]       |
| AUC       | ~10 μM·h | 5 mg/kg oral dose of<br>Osimertinib to SCID<br>mice | [4]       |

# Experimental Protocols Cell Viability Assay (MTT/MTS Assay)



This protocol describes a method to determine the effect of **AZ-5104** on the viability of cancer cell lines.



Click to download full resolution via product page

Caption: Workflow for a cell viability assay using AZ-5104.

#### Materials:

- EGFR-mutant cancer cell line (e.g., PC-9, NCI-H1975)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- AZ-5104
- DMSO (for stock solution)
- MTT or MTS reagent
- Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Protocol:

· Cell Seeding:



- Trypsinize and count cells.
- $\circ$  Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu L$  of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of AZ-5104 in DMSO.
  - $\circ$  Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M).
  - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of AZ-5104. Include a vehicle control (medium with DMSO) and a notreatment control.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT/MTS Assay:
  - $\circ$  For MTT Assay: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to dissolve the formazan crystals.
  - $\circ~$  For MTS Assay: Add 20  $\mu L$  of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.



- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

## **Western Blot Analysis of EGFR Phosphorylation**

This protocol details the procedure for assessing the inhibitory effect of **AZ-5104** on EGFR phosphorylation.

#### Materials:

- · EGFR-mutant cancer cell line
- Complete growth medium
- · 6-well cell culture plates
- AZ-5104
- DMSO
- EGF (Epidermal Growth Factor)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin)



- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

#### Protocol:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Serum-starve the cells for 16-24 hours if necessary to reduce basal EGFR phosphorylation.
  - Treat the cells with various concentrations of AZ-5104 for 2-4 hours. Include a vehicle control.
  - Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., anti-p-EGFR 1:1000, anti-total EGFR 1:1000) overnight at 4°C.



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

## In Vivo Xenograft Studies

This protocol provides a general guideline for evaluating the anti-tumor efficacy of **AZ-5104** in a mouse xenograft model.



Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study with AZ-5104.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- EGFR-mutant cancer cell line
- Matrigel (optional)
- AZ-5104



- Vehicle for oral gavage (e.g., 1% Polysorbate 80 in water)[1]
- Calipers
- Anesthesia

#### Protocol:

- Tumor Cell Implantation:
  - Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth by measuring tumor dimensions with calipers.
  - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
  - Prepare the AZ-5104 formulation for oral gavage. A formulation of 1% Polysorbate 80 in water has been used for the parent compound, Osimertinib.[1]
  - Administer AZ-5104 orally once daily at the desired dose (e.g., 25-50 mg/kg). The control group should receive the vehicle only.
- Monitoring and Endpoint:
  - Measure tumor volume and mouse body weight 2-3 times per week.
  - Continue treatment for the duration of the study (e.g., 2-4 weeks).
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-EGFR).

## Conclusion



**AZ-5104** is a valuable research tool for studying the biology of EGFR-driven cancers and for the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically relevant EGFR mutations makes it an important compound for understanding both the efficacy and potential off-target effects of third-generation EGFR inhibitors. The protocols provided here offer a starting point for researchers to incorporate **AZ-5104** into their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZ-5104: A Potent Tool for Investigating EGFR-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#az-5104-for-studying-egfr-driven-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com